14-Benzoylmesaconine-8-palmitate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

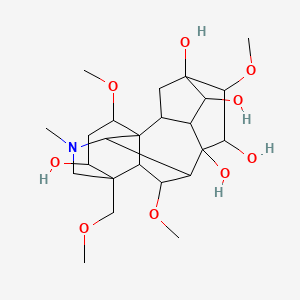

6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO9/c1-25-8-21(9-31-2)11(26)6-12(32-3)23-10-7-22(29)18(27)13(10)24(30,19(28)20(22)34-5)14(17(23)25)15(33-4)16(21)23/h10-20,26-30H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRPJUIKGLHLLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on 14-Benzoylmesaconine-8-palmitate: Structure, Properties, and Biological Activities

Introduction

14-Benzoylmesaconine-8-palmitate is a lipo-alkaloid derivative of 14-Benzoylmesaconine, a C19 diterpenoid alkaloid found in plants of the Aconitum genus. Lipo-alkaloids are characterized by the esterification of the core alkaloid structure with one or more long-chain fatty acids. This modification significantly alters the physicochemical properties and biological activities of the parent alkaloid, often leading to reduced toxicity and modified pharmacological effects. This guide provides a comprehensive overview of the inferred chemical structure, properties, and potential biological activities of this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The chemical structure of this compound is derived from 14-Benzoylmesaconine, with a palmitate group esterified at the C-8 position.

14-Benzoylmesaconine:

-

IUPAC Name: [(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl] benzoate[1]

Palmitic Acid:

Based on the esterification of 14-Benzoylmesaconine with palmitic acid at the C-8 position, the following properties for This compound can be theoretically derived:

| Property | Inferred Value |

| Molecular Formula | C₄₇H₇₃NO₁₁ |

| Molecular Weight | 828.08 g/mol |

| IUPAC Name | [(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-4-(benzoyloxy)-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-8-yl] hexadecanoate |

| Solubility | Expected to have lower aqueous solubility and higher lipid solubility compared to 14-Benzoylmesaconine due to the long alkyl chain of the palmitate moiety. |

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, a general method for the semi-synthesis of related lipo-alkaloids from aconitine (B1665448) derivatives has been described.[4][5] The following is a generalized experimental protocol that could be adapted for the synthesis of the target compound.

Objective: To synthesize this compound via esterification of 14-Benzoylmesaconine with palmitic acid.

Materials:

-

14-Benzoylmesaconine

-

Palmitoyl chloride (or palmitic acid with a suitable coupling agent like DCC/DMAP)

-

Anhydrous pyridine (B92270) or other suitable aprotic solvent

-

Inert gas (e.g., Argon or Nitrogen)

-

Reagents for workup and purification (e.g., sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica (B1680970) gel for chromatography)

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Methodology:

-

Reaction Setup: A solution of 14-Benzoylmesaconine in anhydrous pyridine is prepared in a round-bottom flask under an inert atmosphere.

-

Acylation: Palmitoyl chloride is added dropwise to the stirred solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate (B1210297) to yield the pure this compound.

-

Characterization: The structure of the final product would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Below is a DOT script for a generalized experimental workflow for the synthesis of lipo-alkaloids.

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

The biological activities of aconitine-type alkaloids are significantly influenced by the nature of the ester groups on the core structure. Generally, diester-diterpenoid alkaloids are highly toxic, while their monoester derivatives, such as 14-Benzoylmesaconine, show reduced toxicity and retain some pharmacological activities, including anti-inflammatory and analgesic effects.[6][7] The addition of a long-chain fatty acid to form a lipo-alkaloid is expected to further modify these properties.

Lipo-alkaloids have been reported to possess anti-inflammatory, anti-nociceptive, and anti-proliferative activities.[6] A key mechanism underlying the anti-inflammatory effects of many natural products, including some Aconitum alkaloids, is the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] The NF-κB pathway is a central regulator of inflammation, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines.

Furthermore, some studies suggest that Aconitum alkaloids can also modulate the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome, another key player in the inflammatory response.[8][10] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.

The following diagram illustrates a plausible signaling pathway through which this compound might exert its anti-inflammatory effects, based on the known activities of related compounds.

Caption: Plausible anti-inflammatory signaling pathway of this compound.

Conclusion

This compound represents a potentially interesting lipo-alkaloid derivative with likely modified physicochemical and pharmacological properties compared to its parent compound, 14-Benzoylmesaconine. Based on the literature for analogous lipo-alkaloids, it is hypothesized that the addition of the palmitate moiety could enhance its lipophilicity and modulate its biological activity, potentially leading to reduced toxicity while retaining or enhancing its anti-inflammatory properties. The proposed mechanisms of action involve the inhibition of key inflammatory pathways such as NF-κB and the NLRP3 inflammasome. Further experimental studies are required to isolate or synthesize this compound and to validate these inferred properties and biological activities. This would provide a more definitive understanding of its potential as a therapeutic agent.

References

- 1. Benzoylmesaconine | C31H43NO10 | CID 24832659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Palmitic acid - Wikipedia [en.wikipedia.org]

- 4. Semisynthesis and pharmacological investigation of lipo-alkaloids prepared from aconitine [agris.fao.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scientificarchives.com [scientificarchives.com]

- 9. researchgate.net [researchgate.net]

- 10. NLRP3 Mediates NF-κB Activation and Cytokine Induction in Microbially Induced and Sterile Inflammation | PLOS One [journals.plos.org]

Unveiling 14-Benzoylmesaconine-8-palmitate: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 14-Benzoylmesaconine-8-palmitate, a lipo-diterpenoid alkaloid of significant interest. This document details its natural origins and presents comprehensive experimental protocols for its isolation, catering to the needs of researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources

This compound, also known as 8-O-palmitoyl-14-benzoylmesaconine, is a member of the C19-norditerpenoid alkaloid family. These complex molecules are characteristic secondary metabolites of plants belonging to the genus Aconitum, within the Ranunculaceae family.

Primary botanical sources identified for this compound include:

-

Aconitum carmichaelii Debeaux : The roots of this species have been a significant source for the isolation of numerous lipo-alkaloids, including the target compound[1][2][3].

-

Aconitum kusnezoffii Reichb. : Research has demonstrated the presence and successful isolation of closely related lipo-alkaloids from the roots of this plant, indicating it as a viable source[4].

These plants, commonly known as monkshood or wolfsbane, have a long history of use in traditional medicine, particularly in Asia. However, they are also notoriously toxic due to their alkaloid content, necessitating careful handling and processing. The lipo-alkaloids are thought to be formed through the transesterification of diester-diterpenoid alkaloids during the processing of the herbs.

Isolation Methodologies

The isolation of this compound from its natural matrix is a multi-step process requiring advanced chromatographic techniques. Due to the presence of a complex mixture of structurally similar alkaloids, a combination of methods is often employed to achieve high purity. Below are two detailed experimental protocols derived from scientific literature.

Protocol 1: Isolation from Aconitum carmichaelii via Column and Preparative HPLC

This protocol outlines a conventional approach involving sequential column chromatography followed by preparative high-performance liquid chromatography (HPLC)[1].

2.1.1. Extraction

-

Maceration: The air-dried and powdered roots of Aconitum carmichaelii are extracted with 95% ethanol (B145695) at room temperature.

-

Concentration: The ethanolic extract is concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is suspended in a 2% HCl solution and partitioned with petroleum ether to remove lipids. The acidic aqueous layer is then basified with 10% NH4OH to a pH of 9-10 and subsequently extracted with chloroform (B151607) to obtain the crude alkaloid fraction.

2.1.2. Chromatographic Separation

-

Initial Column Chromatography (Silica Gel):

-

Stationary Phase: Silica (B1680970) gel (200-300 mesh).

-

Mobile Phase: A gradient of chloroform-methanol (from 100:0 to 0:100, v/v).

-

Fractionation: The eluate is collected in fractions, and those containing lipo-alkaloids (identified by TLC) are combined.

-

-

Second Column Chromatography (ODS):

-

Stationary Phase: Octadecylsilyl (ODS) silica gel.

-

Mobile Phase: A gradient of methanol-water (from 40% to 100% methanol (B129727), v/v).

-

Fractionation: Fractions are again collected and analyzed to isolate sub-fractions enriched with the target compound.

-

-

Preparative HPLC:

-

Column: ODS column (e.g., 10 × 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water containing 0.01% diethylamine. A typical gradient could be 70% to 95% methanol over 40 minutes[1].

-

Flow Rate: 2 mL/min.

-

Detection: UV at 230 nm.

-

Collection: The peak corresponding to this compound is collected.

-

2.1.3. Quantitative Data

The following table summarizes the quantitative results from the isolation of six lipo-alkaloids from a sub-fraction (D4-8, 134 mg) of Aconitum carmichaelii extract using preparative HPLC[1]. Although the specific yield for this compound is not provided as a percentage of the initial plant material, the isolated amount from a known quantity of a fraction gives a valuable quantitative measure. The compound A3 in the referenced study corresponds to 8-O-palmitoyl-14-benzoylmesaconine.

| Compound ID (in source) | Isolated Amount (mg) from 134 mg sub-fraction |

| A1 | 8 |

| A2 | 6 |

| A3 (8-O-palmitoyl-14-benzoylmesaconine) | 3 |

| A4 | 9 |

| A5 | 7 |

| A6 | 3 |

| A7 (mixture) | 4 |

Protocol 2: Isolation from Aconitum kusnezoffii via pH-Zone-Refining Counter-Current Chromatography

This protocol details a more advanced and efficient liquid-liquid chromatographic technique for the separation of alkaloids[4]. The referenced study isolated "8-pal-14-benzoylaconine", a closely related structure. The methodology is highly applicable for the separation of this compound.

2.2.1. Extraction and Sample Preparation

-

Alkalinization and Extraction: The powdered roots of Aconitum kusnezoffii are alkalized and extracted.

-

Liquid-Liquid Extraction for Enrichment: A liquid-liquid extraction procedure is employed to enrich the lipo-alkaloid and monoester-diterpenoid alkaloid fractions.

2.2.2. pH-Zone-Refining Counter-Current Chromatography (CCC)

-

Apparatus: A high-speed counter-current chromatograph.

-

Two-Phase Solvent System: n-hexane-ethyl acetate-methanol-water (3:5:4:5, v/v/v/v)[4].

-

Stationary Phase: The upper organic phase containing 3 mmol/L triethylamine (B128534) as a retainer.

-

Mobile Phase: The lower aqueous phase containing 3 mmol/L hydrochloric acid as an eluter[4].

-

Operation: The column is first filled with the stationary phase. The sample, dissolved in a mixture of the upper and lower phases, is then injected. The mobile phase is pumped through the column, and the fractions are collected.

2.2.3. Quantitative Data

This method yielded several alkaloids in a single run. The study reported the simultaneous acquisition of two lipo-alkaloids (including the palmitate derivative), three monoester-diterpenoid alkaloids, and one aconine (B1215550) alkaloid[4]. Specific yields for each compound from the starting material were not detailed in the abstract, but the technique is noted for its efficiency in separating complex alkaloid mixtures.

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the isolation protocols described above.

Caption: Workflow for the isolation of this compound using column chromatography and preparative HPLC.

Caption: Workflow for the isolation of lipo-alkaloids using pH-zone-refining counter-current chromatography.

This guide provides a solid foundation for researchers and scientists working with this compound. The detailed protocols and quantitative data serve as a valuable resource for the efficient isolation and further investigation of this and other related lipo-diterpenoid alkaloids. The inherent toxicity of the Aconitum genus necessitates that all handling and extraction procedures are conducted with appropriate safety precautions in a controlled laboratory environment.

References

- 1. mdpi.com [mdpi.com]

- 2. Qualitative and quantitative analysis of aconitine-type and lipo-alkaloids of Aconitum carmichaelii roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Qualitative and quantitative analysis of lipo-alkaloids and fatty acids in Aconitum carmichaelii using LC-MS and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pH-Zone-refining counter-current chromatography for two new lipo-alkaloids separated from refined alkaline extraction of Kusnezoff monkshood root - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Guide to the Biosynthesis of 14-Benzoylmesaconine-8-palmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C19-diterpenoid alkaloids, a class of structurally complex and pharmacologically potent natural products isolated from plants of the Aconitum and Delphinium genera, have long captured the attention of the scientific community. Among these, compounds like aconitine (B1665448) and mesaconitine (B191843) are well-known for their potent bioactivities and associated toxicities. This technical guide delves into the proposed biosynthetic pathway of a lesser-known derivative, 14-benzoylmesaconine-8-palmitate. While the complete enzymatic cascade leading to this specific molecule has not been fully elucidated, this document synthesizes the current understanding of diterpenoid alkaloid biosynthesis to present a comprehensive and plausible pathway. We will explore the formation of the core diterpenoid skeleton, the biosynthesis of the acyl donors, and the subsequent modification steps, supported by available data and detailed experimental methodologies.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-stage process that begins with central carbon metabolism and culminates in a series of intricate tailoring reactions. The overall pathway can be conceptually divided into four key stages:

-

Formation of the Diterpenoid Precursor (Geranylgeranyl Pyrophosphate): Like all terpenoids, the journey begins with the synthesis of the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants, these are produced via the methylerythritol phosphate (B84403) (MEP) pathway in the plastids and the mevalonate (B85504) (MVA) pathway in the cytosol. Three molecules of IPP and one molecule of DMAPP are then condensed by geranylgeranyl pyrophosphate synthase (GGPPS) to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[1][2]

-

Construction of the Core Diterpenoid Alkaloid Skeleton: The linear GGPP molecule undergoes a series of cyclizations to form the complex polycyclic core of aconitine-type alkaloids. This process is initiated by terpene synthases, such as ent-copalyl diphosphate (B83284) synthase (CPS) and kaurene synthase (KS), which together form the atisane (B1241233) skeleton.[1] Subsequent oxidative modifications, catalyzed by cytochrome P450 monooxygenases (CYP450s) and 2-oxoglutarate-dependent dioxygenases (2-ODDs), lead to the formation of the aconitine core structure. The immediate precursor to mesaconine (B8520833) is likely a series of hydroxylated and demethylated intermediates derived from the atisine (B3415921) backbone. Mesaconine itself is a monoester diterpenoid alkaloid.[3][4]

-

Biosynthesis of Acyl Donors: The benzoyl and palmitoyl (B13399708) moieties of the final product are derived from dedicated biosynthetic pathways:

-

Benzoyl-CoA: The biosynthesis of benzoyl-CoA starts from the aromatic amino acid phenylalanine, which is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). A series of β-oxidative steps then shorten the side chain to yield benzoic acid, which is subsequently activated to benzoyl-CoA by a CoA ligase.

-

Palmitoyl-CoA: The biosynthesis of the C16 fatty acid, palmitate, occurs in the plastids via the fatty acid synthase (FAS) complex.[5] The process begins with the carboxylation of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase (ACC).[6] Through a repeating cycle of condensation, reduction, dehydration, and another reduction, the fatty acid chain is elongated by two carbons in each cycle, starting from acetyl-CoA and using malonyl-ACP as the donor.[7][8] The final 16-carbon palmitoyl-ACP is hydrolyzed by a thioesterase to release free palmitate, which is then activated to palmitoyl-CoA in the cytoplasm.[9]

-

-

Acylation of the Mesaconine Core: The final steps in the biosynthesis of this compound involve the sequential acylation of the mesaconine core. These reactions are catalyzed by acyltransferases, likely belonging to the BAHD (BEBT, AHCT, HCBT, and DAT) family of acyl-CoA-dependent transferases, which are known to be involved in the modification of diterpenoid alkaloids in Aconitum species.[10] It is proposed that a benzoyltransferase first attaches the benzoyl group to the C-14 hydroxyl of a mesaconine precursor. Subsequently, a palmitoyltransferase would catalyze the esterification of the C-8 hydroxyl group with palmitoyl-CoA to yield the final product.

Quantitative Data on Aconitum Alkaloids

While specific quantitative data for the biosynthesis of this compound is not available, the following table summarizes representative quantitative analyses of related aconitine-type alkaloids in Aconitum species. This data provides context for the typical concentrations of these compounds found in plant tissues and biological samples.

| Alkaloid | Plant/Sample Type | Concentration Range | Analytical Method | Reference |

| Aconitine | Aconitum tubers | 0.3 - 2.0 mg/g | HPLC-MS/MS | [11] |

| Mesaconitine | Aconitum tubers | 0.2 - 1.5 mg/g | HPLC-MS/MS | [11] |

| Hypaconitine | Aconitum tubers | 0.1 - 1.0 mg/g | HPLC-MS/MS | [11] |

| Benzoylmesaconine | Processed Aconitum | Variable | LC/MS/MS | [12] |

| Aconitine | Human Serum (intoxication case) | 1.5 - 10 ng/mL | GC-SIM | [1] |

| Mesaconitine | Human Serum (intoxication case) | 2.0 - 15 ng/mL | GC-SIM | [1] |

Experimental Protocols

The study of diterpenoid alkaloid biosynthesis involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Identification and Characterization of Biosynthetic Genes

-

Transcriptome Sequencing and Analysis:

-

Extract total RNA from various tissues of an Aconitum species known to produce C19-diterpenoid alkaloids (e.g., roots, leaves, flowers).

-

Perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.

-

Assemble the transcriptome de novo and annotate the unigenes by sequence homology searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).

-

Identify candidate genes encoding enzymes of the diterpenoid alkaloid biosynthetic pathway (e.g., terpene synthases, CYP450s, 2-ODDs, acyltransferases) based on their annotations.

-

Analyze the differential expression of these candidate genes across different tissues to correlate gene expression with alkaloid accumulation.

-

-

Heterologous Expression and Enzyme Assays:

-

Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pET series for E. coli or pYES2 for yeast).

-

Transform the expression constructs into a suitable heterologous host (E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Induce protein expression and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Perform in vitro enzyme assays by incubating the purified enzyme with the putative substrate (e.g., a mesaconine precursor) and the acyl-CoA donor (benzoyl-CoA or palmitoyl-CoA).

-

Analyze the reaction products by HPLC-MS/MS or GC-MS to confirm the enzymatic activity and identify the product.

-

Protocol 2: Quantitative Analysis of Diterpenoid Alkaloids by HPLC-MS/MS

-

Sample Preparation:

-

Homogenize and extract dried plant material or biological samples with a suitable solvent (e.g., 70% methanol).

-

Perform solid-phase extraction (SPE) to clean up the crude extract and enrich the alkaloid fraction.

-

Evaporate the solvent and reconstitute the residue in the initial mobile phase for HPLC analysis.

-

-

HPLC-MS/MS Analysis:

-

Use a C18 reversed-phase column for chromatographic separation.

-

Employ a gradient elution program with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid).

-

Couple the HPLC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) for the sensitive and specific quantification of target alkaloids.

-

Develop a calibration curve using authentic standards of the alkaloids of interest to determine their concentrations in the samples.

-

Visualizing the Biosynthetic Network

To better understand the complex interplay of pathways leading to this compound, the following diagrams have been generated using the DOT language.

Caption: Formation of the Mesaconine Precursor.

Caption: Biosynthesis of Acyl-CoA Donors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. scielo.br [scielo.br]

- 3. Analysis of the metabolites of mesaconitine in rat blood using ultrafast liquid chromatography and electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aocs.org [aocs.org]

- 6. byjus.com [byjus.com]

- 7. Fatty Acid Biosynthesis: Definition, Steps & Regulation [allen.in]

- 8. deshbandhucollege.ac.in [deshbandhucollege.ac.in]

- 9. Accumulation of palmitate in Arabidopsis mediated by the acyl-acyl carrier protein thioesterase FATB1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monoester-Diterpene Aconitum Alkaloid Metabolism in Human Liver Microsomes: Predominant Role of CYP3A4 and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of 14-Benzoylmesaconine-8-palmitate: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the known and extrapolated pharmacological effects of 14-Benzoylmesaconine-8-palmitate, a lipo-alkaloid derivative of the diterpenoid alkaloid benzoylmesaconine (B1261751). Due to the limited direct research on this specific compound, this paper synthesizes information from studies on its parent molecule, benzoylmesaconine, and related lipo-alkaloids to project its potential therapeutic activities and mechanisms of action.

Introduction to this compound

This compound is a derivative of benzoylmesaconine, a monoester diterpenoid alkaloid found in plants of the Aconitum genus, such as Aconitum carmichaelii and Aconitum toxicum. Benzoylmesaconine itself is a hydrolysis product of the more toxic mesaconitine (B191843) and is recognized for its analgesic and anti-inflammatory properties. The addition of a palmitate ester at the C-8 position classifies this compound as a "lipo-alkaloid." This structural modification is significant as it can alter the compound's lipophilicity, potentially influencing its pharmacokinetic profile and biological activity. The traditional processing of aconite roots, which often involves boiling, has been shown to increase the formation of such lipo-alkaloids.[1][2]

Known Pharmacological Effects of the Core Molecule: Benzoylmesaconine

Benzoylmesaconine (BMA) has been the subject of several pharmacological studies, primarily focusing on its analgesic and anti-inflammatory effects. It is considered one of the main active components of Wutou decoction, a traditional Chinese medicine used for treating rheumatoid arthritis.

Analgesic Activity

Studies have demonstrated that benzoylmesaconine possesses significant analgesic properties. In animal models, it has been shown to increase the pain threshold in response to various stimuli. For instance, oral administration of benzoylmesaconine significantly reduced acetic acid-induced writhing in mice and increased the pain threshold in a rat paw pressure test, with a potency comparable to the entire herbal preparation it is derived from.[3]

Anti-inflammatory and Immunomodulatory Activity

Benzoylmesaconine has exhibited anti-inflammatory effects, which are relevant to its traditional use in treating inflammatory conditions like rheumatoid arthritis. It has also been shown to stimulate cytokine secretion, suggesting a potential role in immunomodulation.[4]

Other Biological Activities

Beyond analgesia and anti-inflammation, benzoylmesaconine has been reported to have antiviral and antifungal activities.[4] It has also been found to promote mitochondrial energy metabolism in isolated rat liver mitochondria and increase survival rates in mice with burn-associated herpes simplex virus type 1 (HSV-1) infection.[5]

Projected Pharmacological Effects of this compound as a Lipo-Alkaloid

The esterification of diterpenoid alkaloids with fatty acids, creating lipo-alkaloids, has been shown to modulate their pharmacological activities. A key study on semisynthetic aconitine-derived lipo-alkaloids provides a strong basis for predicting the effects of the 8-palmitate ester on the benzoylmesaconine core.[1]

Enhanced Anti-Inflammatory Activity

It is hypothesized that this compound exhibits enhanced anti-inflammatory effects compared to its parent compound. The study on aconitine-derived lipo-alkaloids demonstrated that esterification with long-chain fatty acids leads to pronounced inhibition of leukotriene B4 (LTB4) formation.[1] LTB4 is a potent inflammatory mediator. Furthermore, derivatives with unsaturated fatty acids showed significant cyclooxygenase-2 (COX-2) inhibitory effects.[1] While palmitic acid is saturated, the general principle of enhanced anti-inflammatory action through lipidation is a key takeaway.

Table 1: Projected Anti-Inflammatory Activity of this compound

| Target | Projected Effect | Rationale |

| Leukotriene B4 (LTB4) Formation | Inhibition | Esterification with long-chain fatty acids in related lipo-alkaloids demonstrates pronounced inhibition of LTB4 formation.[1] |

| Cyclooxygenase-2 (COX-2) | Potential Inhibition | While unsaturated fatty acid esters showed more significant COX-2 inhibition, this remains a potential mechanism contributing to anti-inflammatory effects.[1] |

Structure-Activity Relationships

The biological activity of diterpenoid alkaloids is intricately linked to their complex structures. Structure-activity relationship (SAR) studies have shown that modifications at various positions on the alkaloid skeleton can significantly impact their pharmacological effects. For instance, esterification at C-1 and C-14 of delcosine, another diterpenoid alkaloid, was found to be critical for its antiproliferative activity.[6][7][8] For analgesic C(19)-diterpenoid alkaloids, an acetoxyl or an ethoxyl group at C-8 and an aromatic ester at C-14 are considered important structural features for activity.[9] The presence of the benzoyl ester at C-14 and the addition of a long-chain palmitate ester at C-8 in this compound would therefore be expected to significantly influence its biological profile, likely enhancing its anti-inflammatory and potentially altering its analgesic properties.

Potential Signaling Pathways

Based on the known activities of benzoylmesaconine and the projected effects of its lipo-alkaloid derivative, several signaling pathways can be implicated in its mechanism of action.

Caption: Projected anti-inflammatory signaling pathway for this compound.

Representative Experimental Protocols

While specific experimental protocols for this compound are not available, the methodologies used for studying related lipo-alkaloids can be considered representative. The following protocols are adapted from a study on aconitine-derived lipo-alkaloids.[1]

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the inhibitory effect of the compound on the activity of COX enzymes.

Workflow:

Caption: Experimental workflow for in vitro COX inhibition assay.

In Vitro Leukotriene B4 (LTB4) Formation Inhibition Assay

This assay measures the ability of the compound to inhibit the production of LTB4 in stimulated cells.

Methodology:

-

Cell Culture: Human polymorphonuclear leukocytes (PMNLs) are isolated and maintained in appropriate culture conditions.

-

Pre-incubation: The PMNLs are pre-incubated with the test compound or vehicle control.

-

Stimulation: The cells are stimulated with a calcium ionophore (e.g., A23187) to induce LTB4 production.

-

Incubation: The cell suspension is incubated at 37°C for a specified time.

-

Reaction Termination and Extraction: The reaction is stopped, and the lipids are extracted.

-

Quantification: The amount of LTB4 in the extract is quantified using a specific enzyme immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition of LTB4 formation by the test compound is calculated by comparing it to the vehicle-treated control.

Pharmacokinetic Considerations

The pharmacokinetic profile of benzoylmesaconine has been studied in rats, revealing rapid absorption and elimination.[4] The efflux transporter MRP2 has been implicated in its elimination. The addition of a lipophilic palmitate chain in this compound is expected to significantly alter its pharmacokinetic properties. Increased lipophilicity may lead to enhanced absorption, a larger volume of distribution, and potentially altered metabolic pathways. Further studies are required to elucidate the precise pharmacokinetic profile of this lipo-alkaloid.

Conclusion and Future Directions

This compound is a lipo-alkaloid with predicted anti-inflammatory and analgesic properties, building upon the known activities of its parent compound, benzoylmesaconine. The esterification with palmitic acid is likely to enhance its anti-inflammatory effects, potentially through the inhibition of LTB4 formation and COX-2 activity. While direct experimental data for this specific compound is lacking, the available literature on related diterpenoid and lipo-alkaloids provides a strong foundation for future research.

Future research should focus on:

-

Isolation and purification or total synthesis of this compound to enable detailed pharmacological studies.

-

In vitro and in vivo studies to confirm its analgesic and anti-inflammatory activities and to determine its potency (e.g., IC50, ED50 values).

-

Mechanism of action studies to elucidate the specific molecular targets and signaling pathways involved.

-

Pharmacokinetic and toxicological profiling to assess its drug-like properties and safety.

This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this compound and other related lipo-alkaloids. The unique chemical structure and projected biological activities make it a promising candidate for further investigation in the development of novel anti-inflammatory and analgesic agents.

References

- 1. Semisynthesis and pharmacological investigation of lipo-alkaloids prepared from aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Analgesic effect of benzoylmesaconine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medkoo.com [medkoo.com]

- 6. Structure-activity relationships and evaluation of esterified diterpenoid alkaloid derivatives as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure–activity relationships and evaluation of esterified diterpenoid alkaloid derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Toxicological Profile of 14-Benzoylmesaconine-8-palmitate

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Toxicological Profile of 14-Benzoylmesaconine-8-palmitate

Executive Summary

This technical guide provides a comprehensive overview of the known toxicological profile of this compound. A thorough review of publicly available scientific literature and safety data indicates a significant lack of specific toxicological studies for this compound. The Safety Data Sheet (SDS) for this compound explicitly states that no data is available for key toxicological endpoints such as acute toxicity, skin corrosion/irritation, and mutagenicity[1].

Consequently, this document synthesizes information on the parent compound, 14-Benzoylmesaconine, and the general toxicological properties of its constituent chemical classes: diterpenoid alkaloids and palmitate esters. This approach aims to provide a foundational understanding of the potential toxicological characteristics of this compound, while underscoring the critical need for empirical research to establish a definitive safety profile.

Toxicological Data for this compound

There is a notable absence of published experimental data on the toxicology of this compound. The available Safety Data Sheet provides no quantitative values for toxicity[1].

Table 1: Summary of Available Safety Data for this compound

| Toxicological Endpoint | Result | Reference |

| Acute Toxicity (Oral) | No data available | [1] |

| Skin Corrosion/Irritation | No data available | [1] |

| Serious Eye Damage/Irritation | No data available | [1] |

| Respiratory or Skin Sensitization | No data available | [1] |

| Germ Cell Mutagenicity | No data available | [1] |

| Carcinogenicity | No data available | [1] |

| Reproductive Toxicity | No data available | [1] |

| STOT-Single Exposure | No data available | [1] |

| STOT-Repeated Exposure | No data available | [1] |

Source: TargetMol Safety Data Sheet, December 03, 2025[1]

Toxicological Profile of the Parent Compound: 14-Benzoylmesaconine

To infer potential toxicities, data from the parent compound, 14-Benzoylmesaconine, is presented. It is crucial to note that the addition of the 8-palmitate ester group can significantly alter the pharmacokinetic and toxicodynamic properties of the molecule.

Table 2: Acute Toxicity of 14-Benzoylmesaconine

| Route of Administration | Species | LD50 Value | Reference |

| Oral | Mouse | 810 mg/kg | |

| Intraperitoneal | Mouse | 240 mg/kg | |

| Subcutaneous | Mouse | 230 mg/kg |

Source: Cayman Chemical Safety Data Sheet, September 17, 2025

The Safety Data Sheet for 14-Benzoylmesaconine also indicates no irritant effect on the skin or eyes and no known sensitizing effects.

General Toxicology of Constituent Chemical Classes

14-Benzoylmesaconine belongs to the C19-diterpenoid alkaloid class, which are naturally occurring compounds found in plants of the Aconitum and Delphinium genera[2][3]. This class of compounds is known for its complex structures and wide range of biological activities, from medicinal uses to potent toxicity[2][4].

-

Mechanism of Action : The primary toxicity of many C19-diterpenoid alkaloids, such as aconitine (B1665448), involves their action on voltage-gated sodium channels in cell membranes, particularly in the cardiovascular and nervous systems. They can cause these channels to remain open, leading to persistent depolarization and subsequent paralysis of excitable tissues[3][5].

-

Toxicity Profile : Diterpenoid alkaloids are notorious for their potential neurotoxicity and cardiotoxicity[4]. The toxicity can vary significantly based on the specific chemical structure, with diester-diterpenoid alkaloids (DDAs) like aconitine being among the most toxic[4][5]. Symptoms of poisoning can include numbness, hypotension, arrhythmias, and in severe cases, death from ventricular fibrillation or respiratory paralysis.

The "-8-palmitate" moiety of the molecule is an ester of palmitic acid, a common saturated fatty acid. In general, simple alkyl esters of palmitic acid have a low order of acute toxicity.

-

Safety Profile : Safety assessments of various palmitate esters (e.g., Octyl, Cetyl, Isopropyl Palmitate) used in the cosmetics industry have shown them to be non-irritating and non-sensitizing to the skin in most formulations. Acute oral LD50 values in rats for these esters are typically very high (e.g., >14.4 g/kg for Cetyl Palmitate and >64.0 g/kg for Octyl and Isopropyl Palmitates), indicating low acute toxicity. These esters are generally considered safe for use in cosmetic and topical applications[6].

Experimental Protocols and Methodologies

A core requirement of this guide was to provide detailed methodologies for key experiments. However, due to the absence of specific toxicological studies on this compound, no experimental protocols can be cited.

For future research, standard toxicological assays would be required to determine the safety profile. A suggested workflow for initial toxicological evaluation is presented below.

Caption: Proposed workflow for the initial toxicological evaluation of this compound.

Signaling Pathways

Detailed signaling pathway diagrams related to the toxicology of this compound cannot be constructed without experimental data. Based on the known mechanism of related diterpenoid alkaloids, a primary area of investigation would be the compound's effect on ion channels.

Caption: Hypothesized mechanism of toxicity for this compound on voltage-gated sodium channels.

Conclusion and Future Directions

The toxicological profile of this compound remains uncharacterized. While analysis of its parent compound and constituent chemical classes suggests potential for cardiotoxicity and neurotoxicity mediated by diterpenoid alkaloid activity, the palmitate ester moiety may significantly influence its absorption, distribution, and overall potency. The low toxicity of other palmitate esters suggests this part of the molecule is unlikely to be the primary driver of toxicity.

There is a clear and urgent need for rigorous toxicological research on this compound. Future studies should prioritize in vitro cytotoxicity and genotoxicity screening, followed by in vivo acute toxicity studies to establish an LD50 and identify target organs. A comprehensive safety assessment is a prerequisite for any further development of this compound for research or therapeutic applications.

References

- 1. targetmol.com [targetmol.com]

- 2. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on 14-Benzoylmesaconine-8-palmitate and Aconitum Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 14-Benzoylmesaconine-8-palmitate, a lipo-alkaloid found in plants of the Aconitum genus, and the broader family of Aconitum alkaloids. These compounds are known for their significant, yet complex, pharmacological profiles, ranging from potent analgesic and anti-inflammatory properties to high toxicity. This document consolidates available data on the chemical structure, biological activities, and putative mechanisms of action of this compound. It details experimental protocols for the isolation and analysis of related compounds and presents quantitative data for the parent alkaloid, benzoylmesaconine (B1261751). Furthermore, this guide illustrates the intricate signaling pathways potentially modulated by this class of molecules, providing a valuable resource for researchers in pharmacology, natural product chemistry, and drug development.

Introduction to Aconitum Alkaloids

Aconitum, a genus of over 250 species of flowering plants belonging to the family Ranunculaceae, is notorious for its production of a diverse array of norditerpenoid alkaloids. These alkaloids are broadly classified based on their chemical structures and toxicities. The most potent of these are the diester-diterpenoid alkaloids (DDAs), which are characterized by the presence of two ester functional groups. Through processing, these diester alkaloids can be hydrolyzed into less toxic monoester derivatives, which often retain significant biological activity. One such monoester alkaloid is benzoylmesaconine, which can be further modified with a fatty acid ester, such as in the case of this compound.

Chemical Profile of this compound

This compound, also referred to in the literature as 8-O-palmitoyl-14-benzoylmesaconine, is a C19-norditerpenoid lipo-alkaloid. Its core structure is the aconitane (B1242193) skeleton of benzoylmesaconine, which is esterified with a palmitate group at the C-8 position. The presence of the long-chain fatty acid (palmitate) significantly increases the lipophilicity of the molecule compared to its parent compound, benzoylmesaconine. This alteration in chemical properties is expected to influence its pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion, and interaction with biological targets.

Biological Activities and Pharmacology

While specific quantitative data on the biological activity of this compound is not extensively available in the public domain, the activities of its parent compound, benzoylmesaconine, and the attached fatty acid, palmitic acid, provide valuable insights into its potential pharmacological effects.

Benzoylmesaconine: The Alkaloid Core

Benzoylmesaconine is a monoester Aconitum alkaloid that exhibits notable analgesic and anti-inflammatory properties with reduced toxicity compared to its diester precursors.

| Biological Activity | Assay | Model | Compound | Concentration/Dose | Effect | Reference |

| Analgesic | Acetic acid-induced writhing | Mice | Benzoylmesaconine | 10 mg/kg, p.o. | Significant depression of writhing | [1] |

| Analgesic | Paw pressure in repeated cold stress | Rats | Benzoylmesaconine | 30 mg/kg, p.o. | Significant increase in pain threshold | [1] |

| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | In vitro | Benzoylmesaconine | 160 µM | Significant decrease in TNF-α, IL-1β, and IL-6 production.[2] | |

| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | In vitro | Benzoylmesaconine | 160 µM | Significant decrease in nitric oxide (NO) level by 58.92%. |

Palmitic Acid: The Fatty Acid Moiety

Palmitic acid, a common saturated fatty acid, is not an inert component of this lipo-alkaloid. It is known to be a biologically active molecule that can modulate various cellular processes, often in a pro-inflammatory and pro-apoptotic manner, particularly at elevated concentrations.

-

Pro-inflammatory Effects: Palmitic acid can activate inflammatory pathways, including the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways, leading to the production of pro-inflammatory cytokines.[3][4][5]

-

Reactive Oxygen Species (ROS) Generation: It can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[6][7][8][9]

-

Cellular Senescence and Apoptosis: Through the generation of ROS and other mechanisms, palmitic acid can contribute to cellular senescence and apoptosis.[6][8]

The conjugation of palmitic acid to benzoylmesaconine likely alters the overall pharmacological profile, potentially affecting its potency, duration of action, and toxicity.

Putative Mechanism of Action and Signaling Pathways

The mechanism of action of this compound is likely a composite of the activities of the benzoylmesaconine core and the palmitate side chain.

Interaction with Voltage-Gated Sodium Channels

A primary target for many Aconitum alkaloids is the voltage-gated sodium channels (VGSCs).[10][11][12][13] While highly toxic diester alkaloids are known to persistently activate these channels, leading to cardiotoxicity and neurotoxicity, less toxic monoester alkaloids like benzoylmesaconine may act as modulators or blockers of these channels.[13] The specific effect of this compound on VGSCs has yet to be elucidated.

Modulation of Inflammatory Signaling Pathways

Based on the known effects of benzoylmesaconine and palmitic acid, a putative signaling pathway for the anti-inflammatory and potential cytotoxic effects of this compound can be proposed. Benzoylmesaconine has been shown to suppress the NF-κB and MAPK signaling pathways.[2] Conversely, palmitic acid can activate NF-κB and induce ROS.[3][4][14] This suggests a complex interplay where the benzoylmesaconine core may exert anti-inflammatory effects, while the palmitate moiety could introduce pro-inflammatory or cytotoxic activities, depending on the cellular context and concentration.

Caption: Putative signaling pathways modulated by this compound.

Experimental Protocols

The isolation and characterization of lipo-alkaloids like this compound from Aconitum species require a multi-step approach involving extraction, chromatographic separation, and spectroscopic analysis.

Extraction and Isolation of Lipo-Alkaloids

A general workflow for the extraction and isolation of lipo-alkaloids from Aconitum carmichaelii is outlined below, based on methodologies described in the literature.[15][16][17][18][19]

Caption: General workflow for the extraction and isolation of lipo-alkaloids.

Analytical Characterization

The structural elucidation of this compound is typically achieved using a combination of modern analytical techniques.

-

Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight-Mass Spectrometry (UHPLC-Q-TOF-MS): This is a powerful technique for the identification and characterization of lipo-alkaloids in complex mixtures.[15][16][17][18][19]

-

Chromatographic Separation: A C18 column is commonly used with a gradient elution system, typically involving acetonitrile (B52724) and water (often with a modifier like formic acid) to achieve separation of the alkaloids.

-

Mass Spectrometry: High-resolution mass spectrometry provides accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns, which are crucial for identifying the core alkaloid structure and the nature of the fatty acid side chain.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and various 2D NMR techniques (e.g., COSY, HSQC, HMBC) are essential for the unambiguous structural elucidation of the isolated pure compound. These techniques provide detailed information about the connectivity of atoms within the molecule.

Conclusion and Future Directions

This compound represents an intriguing member of the Aconitum alkaloid family, where the conjugation of a fatty acid to a bioactive alkaloid core creates a novel chemical entity with a potentially unique pharmacological profile. While the biological activities of its constituent parts, benzoylmesaconine and palmitic acid, are relatively well-understood, further research is imperative to delineate the specific pharmacological and toxicological properties of the intact lipo-alkaloid.

Future research should focus on:

-

The total synthesis of this compound to provide a pure standard for pharmacological testing.

-

In-depth in vitro and in vivo studies to determine its specific effects on various biological targets, including ion channels and inflammatory pathways.

-

Comprehensive pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion profile.

-

Toxicological assessments to establish its safety profile.

A deeper understanding of this compound and other lipo-alkaloids will not only contribute to the broader knowledge of natural product chemistry but may also pave the way for the development of new therapeutic agents with improved efficacy and safety profiles.

References

- 1. [Analgesic effect of benzoylmesaconine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palmitic acid stimulates NLRP3 inflammasome activation through TLR4-NF-κB signal pathway in hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Palmitic Acid, A Critical Metabolite, Aggravates Cellular Senescence Through Reactive Oxygen Species Generation in Kawasaki Disease [frontiersin.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Palmitic Acid, A Critical Metabolite, Aggravates Cellular Senescence Through Reactive Oxygen Species Generation in Kawasaki Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aconitum and Delphinium sp. Alkaloids as Antagonist Modulators of Voltage-Gated Na+ Channels. AM1/DFT Electronic Structure Investigations and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aconitum and Delphinium sp. alkaloids as antagonist modulators of voltage-gated Na+ channels. AM1/DFT electronic structure investigations and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Qualitative and quantitative analysis of lipo-alkaloids and fatty acids in Aconitum carmichaelii using LC-MS and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of Oxygenated Fatty Acid as a Side Chain of Lipo-Alkaloids in Aconitum carmichaelii by UHPLC-Q-TOF-MS and a Database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Qualitative and quantitative analysis of lipo-alkaloids and fatty acids in Aconitum carmichaelii using LC-MS and GC-MS. | Sigma-Aldrich [sigmaaldrich.com]

14-Benzoylmesaconine-8-palmitate: A Technical Guide on a Lipo-Alkaloid from Traditional Medicine

Disclaimer: Scientific research directly investigating 14-Benzoylmesaconine-8-palmitate is limited. This guide synthesizes information based on its constituent chemical moieties—the aconitane (B1242193) core (14-Benzoylmesaconine) and the fatty acid side chain (8-palmitate)—and data from closely related lipo-alkaloids. The pharmacological activities and mechanisms described herein are therefore predictive and require direct experimental validation for this specific compound.

Introduction

This compound belongs to the lipo-alkaloid class, which are C19-diterpenoid alkaloids featuring a long-chain fatty acid residue.[1] These complex natural products are derived from plants of the Aconitum genus, commonly known as aconite or wolf's bane.[2][3][4] The roots and tubers of Aconitum species have been used for centuries in Traditional Chinese Medicine (TCM) to treat a range of ailments, including rheumatoid arthritis, neuropathic pain, and heart failure.[2][3][4]

The processing of raw aconite, often by boiling, is a critical step in traditional preparations. This process is known to decrease the concentration of highly toxic diester-diterpenoid alkaloids (DDAs) like aconitine (B1665448) and increase the relative concentration of less toxic monoester and lipo-alkaloid derivatives.[1][5] This detoxification is believed to occur via transesterification, where fatty acids present in the plant esterify the aconitane core.[1]

Structurally, this compound is composed of two key components:

-

14-Benzoylmesaconine: A monoester C19-diterpenoid alkaloid, which forms the core of the molecule.[6][7][8] This core is responsible for the potent, though often toxic, bioactivities associated with Aconitum plants.[2][3][4]

-

8-Palmitate: A palmitic acid fatty acid esterified at the C-8 position of the aconitane skeleton. Palmitic acid is a common saturated fatty acid that can modulate inflammatory pathways.[9][10]

This guide will explore the known biological activities of the parent compounds and related analogs to build a technical profile of this compound for researchers in pharmacology and drug development.

Pharmacological Profile (Inferred)

While no direct studies on this compound are available, the activities of its components and analogs suggest potential anti-inflammatory, analgesic, and cytotoxic properties.

Anti-Inflammatory Activity

The combination of the benzoylmesaconine (B1261751) core and the palmitate side chain strongly suggests anti-inflammatory potential.

-

Aconitane Core: Benzoylmesaconine itself exhibits potent anti-inflammatory properties, primarily by inhibiting the NF-κB signaling pathway.[6] It can also suppress the activation of the NLRP3 inflammasome, a key component of the innate immune response, by reducing IL-1β secretion.[6]

-

Palmitate Moiety: Palmitic acid and its esters have demonstrated complex, context-dependent effects on inflammation. Some studies show that palmitic acid can suppress the production of pro-inflammatory mediators like TNF-α, IL-6, and nitric oxide in macrophages.[9] However, it can also act as a ligand for Toll-like receptors (TLR2/4), potentially triggering pro-inflammatory signaling.[10][11] The anti-inflammatory effects of ω-3 fatty acids are well-documented to occur via inhibition of the IKKβ/NFκB and JNK/AP1 pathways.[11] It is plausible that the lipo-alkaloid structure modulates these effects.

Analgesic Activity

Aconitum alkaloids are renowned for their analgesic effects in TCM.[3][12] Benzoylmesaconine has been shown to increase the latency to pain responses in tail pressure tests in mice, with an ED50 of 38.9 mg/kg, indicating significant analgesic properties.[7]

Other Potential Activities

-

Anticancer Effects: Diterpenoid alkaloids from Aconitum have been reported to possess anti-cancer properties.[2][3][4] The activities of a close analog (Table 1) suggest that lipo-alkaloids may retain cytotoxic effects against tumor cells.

-

Cardiovascular Effects: Aconitum alkaloids can have profound effects on the cardiovascular system, although these are often linked to their toxicity.[2][4] Benzoylmesaconine has been found to promote mitochondrial energy metabolism in isolated rat liver mitochondria (EC50 = 30.95 µg/ml).[7]

Quantitative Data (From Analogs)

Direct quantitative data for this compound is not available. The following table summarizes the reported bioactivity of a structurally similar C19-diterpenoid lipo-alkaloid, 8-O-Azeloyl-14-benzoylaconine , to provide a reference for potential potency.

| Compound | Cell Line | Assay Type | Result (IC₅₀) | Reference |

| 8-O-Azeloyl-14-benzoylaconine | HCT-15 (Colon Cancer) | Antiproliferative | ~10-20 µM | --INVALID-LINK-- |

| 8-O-Azeloyl-14-benzoylaconine | A549 (Lung Cancer) | Antiproliferative | ~10-20 µM | --INVALID-LINK-- |

| 8-O-Azeloyl-14-benzoylaconine | MCF-7 (Breast Cancer) | Antiproliferative | ~10-20 µM | --INVALID-LINK-- |

Experimental Protocols

The isolation and characterization of individual lipo-alkaloids are challenging due to their presence in complex mixtures.[1][5] The following is a generalized protocol representative of methods used for extracting and purifying alkaloids from Aconitum roots.

General Protocol for Lipo-Alkaloid Extraction and Isolation

-

Plant Material Preparation:

-

Air-dry the roots of the selected Aconitum species.

-

Grind the dried roots into a fine powder.

-

-

Solvent Extraction:

-

Macerate the aconite powder with an organic solvent. A common initial extraction involves using ammoniacal ether followed by methanol.[13] Alternatively, chloroform, isopropanol, or ethanol (B145695) can be used.[14]

-

Perform the extraction exhaustively (e.g., 3-4 cycles) at room temperature or under gentle heat.

-

Combine the extracts and evaporate the solvent under reduced pressure to yield a crude extract.

-

-

Purification via Adsorption Chromatography:

-

Dissolve the crude extract in a suitable solvent.

-

Apply the dissolved extract to a neutral alumina (B75360) (Al₂O₃) column.[13][14] This step helps remove ballast materials.

-

Elute the column with a solvent gradient. A common system is ethyl acetate-methanol (e.g., 7:3 v/v) to elute the alkaloid fraction.[13]

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC) Separation:

-

Combine the purified alkaloid fractions and concentrate.

-

Subject the concentrate to preparative or semi-preparative reverse-phase HPLC for final separation of individual compounds.[5]

-

Use a suitable mobile phase (e.g., acetonitrile-water gradient) and column (e.g., C18).

-

-

Structure Elucidation:

-

Identify the purified compounds using high-sensitivity analytical methods such as Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem MS (MS/MS) for molecular weight and fragmentation patterns.[15]

-

Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC) to confirm the final structure, including the exact position of the fatty acid ester.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and identification of lipo-alkaloids from Aconitum plant material.

Potential Signaling Pathway: NF-κB Inhibition

Given that both the benzoylmesaconine core and fatty acid esters are known to modulate NF-κB, this pathway is a primary hypothetical target for this compound's anti-inflammatory action.[6][16] The diagram below outlines the canonical NF-κB signaling cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on Aconitum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on <i>Aconitum</i> alkaloids [cjnmcpu.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Benzoylmesaconine | C31H43NO10 | CID 24832659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Dysregulated cellular metabolism drives atherosclerotic plaque progression: a multi-cellular perspective [frontiersin.org]

- 12. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of aconitine alkaloids in aconitum roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Simultaneous determination of lipo-alkaloids extracted from Aconitum carmiechaeli using electrospray ionization mass spectrometry and multiple tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

14-Benzoylmesaconine-8-palmitate: A Literature Review of a Lipo-alkaloid from Aconitum

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 14-Benzoylmesaconine-8-palmitate is limited in the current scientific literature. This guide provides a comprehensive overview based on the known activities of its parent compound, benzoylmesaconine (B1261751) (BMA), and related lipo-alkaloids, offering a predictive framework for its potential pharmacological profile.

Introduction

This compound is a lipo-alkaloid found in the processed roots of Aconitum carmichaelii. Lipo-alkaloids are derivatives of the highly toxic diester-diterpenoid alkaloids, such as aconitine (B1665448), that are formed during traditional processing methods. This transesterification process, which involves the substitution of an acetyl group with a long-chain fatty acid, is generally associated with a reduction in toxicity. While specific biological activities of this compound have not been extensively studied, the pharmacological profile of its parent compound, benzoylmesaconine (BMA), and other related lipo-alkaloids suggest potential anti-inflammatory and cytotoxic activities.

Predicted Biological Activity Based on Parent Compound and Related Molecules

The biological activity of this compound is likely influenced by its two key structural components: the benzoylmesaconine core and the palmitate side chain.

Benzoylmesaconine (BMA): The Active Core

BMA is the most abundant monoester alkaloid in processed Aconitum plants and has demonstrated significant anti-inflammatory properties.[1][2] Studies have shown that BMA can attenuate inflammatory responses by inhibiting key signaling pathways.

Palmitate Side Chain: Modulator of Activity

The addition of a palmitate chain increases the lipophilicity of the molecule, which may affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its mechanism of action. While the direct impact of the palmitate moiety on the activity of BMA is not yet elucidated, other lipo-alkaloids have shown distinct biological activities. For instance, compounds esterified with unsaturated fatty acids have demonstrated significant COX-2 inhibitory effects.[3]

Quantitative Data on Benzoylmesaconine (BMA)

The following table summarizes the quantitative data available for the anti-inflammatory effects of benzoylmesaconine (BMA) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

| Parameter | Analyte | Concentration of BMA (µM) | Inhibition | Reference |

| IC50 | NO Production | 137.5 | [1] | |

| Inhibition | IL-6 Production | 160 | ~75% | [1] |

| Inhibition | TNF-α Production | 160 | ~60% | [1] |

| Inhibition | IL-1β Production | 160 | ~50% | [1] |

| Inhibition | PGE2 Production | 160 | ~70% | [1] |

| Inhibition | ROS Production | 160 | ~40% | [1] |

Experimental Protocols for Benzoylmesaconine (BMA)

The following are detailed methodologies for key experiments conducted to evaluate the anti-inflammatory activity of BMA in LPS-stimulated RAW264.7 cells, as described in the literature.[1]

Cell Culture and Treatment:

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells were pre-treated with various concentrations of BMA (40, 80, or 160 µM) for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Assay:

-

Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Protocol:

-

Collect 100 µL of culture supernatant from each well.

-

Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:

-

Principle: Quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) and prostaglandin (B15479496) E2 (PGE2) in the cell culture supernatants using specific ELISA kits.

-

Protocol:

-

Collect cell culture supernatants after treatment.

-

Perform the ELISA according to the manufacturer's instructions for each specific kit (e.g., R&D Systems).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Determine the concentration of the analyte from a standard curve.

-

Western Blot Analysis:

-

Principle: Detect the expression levels of specific proteins involved in inflammatory signaling pathways.

-

Protocol:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-JNK, JNK, p-ERK, ERK, p-p38, p38, and β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Principle: Measure the mRNA expression levels of genes encoding pro-inflammatory mediators.

-

Protocol:

-

Extract total RNA from cells using TRIzol reagent.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green master mix and specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH).

-

Analyze the data using the 2-ΔΔCt method to determine the relative gene expression.

-

Immunofluorescence for NF-κB p65 Nuclear Translocation:

-

Principle: Visualize the subcellular localization of the NF-κB p65 subunit to assess its activation.

-

Protocol:

-

Seed cells on glass coverslips and treat as described above.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block with 5% bovine serum albumin (BSA) for 1 hour.

-

Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope.

-

Signaling Pathways and Mechanisms of Action

Based on the studies of benzoylmesaconine, this compound is predicted to exert its anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing NF-κB (p65 subunit) to translocate to the nucleus and induce the expression of pro-inflammatory genes. BMA has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of p65.[1]

Caption: Predicted inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK, ERK, and p38, is another critical regulator of the inflammatory response. LPS activation of TLR4 leads to the phosphorylation and activation of these MAPKs, which in turn contribute to the production of pro-inflammatory mediators. BMA has been observed to suppress the LPS-induced phosphorylation of JNK, ERK, and p38.[1]

Caption: Predicted inhibition of the MAPK signaling pathway.

Experimental Workflow

The general workflow for investigating the anti-inflammatory effects of a compound like this compound is as follows:

Caption: General experimental workflow for in vitro anti-inflammatory studies.

Conclusion and Future Directions

While direct evidence is currently lacking, the available literature on benzoylmesaconine and other lipo-alkaloids strongly suggests that this compound possesses anti-inflammatory properties. The addition of the palmitate moiety likely enhances its lipophilicity, potentially influencing its pharmacokinetic and pharmacodynamic profile.

Future research should focus on isolating or synthesizing pure this compound to perform direct biological assays. Key areas of investigation should include:

-

In vitro anti-inflammatory assays: To confirm its effects on cytokine production, NO synthesis, and the NF-κB and MAPK signaling pathways.

-

Cytotoxicity studies: To evaluate its potential as an anti-cancer agent, similar to other lipo-alkaloids.

-

In vivo studies: To assess its efficacy and safety in animal models of inflammation and other relevant diseases.

-

Pharmacokinetic studies: To understand its ADME properties and determine its bioavailability.

A thorough investigation of this compound will provide valuable insights into the therapeutic potential of this and other lipo-alkaloids derived from traditional medicinal plants.

References

- 1. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Semisynthesis and pharmacological investigation of lipo-alkaloids prepared from aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of 14-Benzoylmesaconine-8-palmitate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the quantitative analysis of 14-Benzoylmesaconine-8-palmitate, a lipo-alkaloid identified in Aconitum species. The methodologies described are based on advanced analytical techniques, primarily Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which offers high sensitivity and selectivity for the quantification of this and related compounds in biological matrices.

Introduction

This compound is a member of the lipo-alkaloid class of natural products. The quantification of such compounds is crucial for pharmacokinetic studies, toxicological evaluation, and quality control of herbal medicines. Due to the complexity of biological samples and the often low concentrations of these analytes, robust and sensitive analytical methods are required. UPLC-MS/MS has emerged as the technique of choice for this purpose.

Analytical Method: UPLC-MS/MS

An Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is recommended for the sensitive and selective quantification of this compound. This technique combines the superior separation capabilities of UPLC with the precise detection and structural elucidation power of tandem mass spectrometry.

Table 1: UPLC-MS/MS Method Parameters (Adapted from similar compound analysis)

| Parameter | Recommended Conditions |

| Chromatography System | UPLC System |

| Column | C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm) |

| Mobile Phase | A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) acetateB: Methanol (B129727) with 0.1% formic acid and 10 mM ammonium acetate |

| Gradient Elution | A time-programmed gradient elution should be optimized to ensure separation from other matrix components. |

| Flow Rate | 0.3 mL/min |